N-butyl-9H-xanthene-9-carboxamide
Description
N-Butyl-9H-xanthene-9-carboxamide is a synthetic compound derived from the xanthene scaffold, a tricyclic structure comprising two benzene rings fused to a central oxygen-containing heterocycle. The carboxamide group at position 9 of the xanthene core is substituted with an n-butyl chain, enhancing lipophilicity and influencing molecular interactions. This compound belongs to a broader class of xanthene derivatives, which are studied for diverse applications, including fluorescent probes, enzyme inhibitors, and pharmaceutical intermediates .
Key structural features:
- Xanthene backbone: Provides planar aromaticity and stability.
Synthetic routes for similar xanthene carboxamides typically involve coupling reactions between activated xanthene carboxylic acids and amines, as demonstrated in the synthesis of (9H-xanthen-9-yl)methanamine hydrochloride via reduction of carboxamide precursors .
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
N-butyl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C18H19NO2/c1-2-3-12-19-18(20)17-13-8-4-6-10-15(13)21-16-11-7-5-9-14(16)17/h4-11,17H,2-3,12H2,1H3,(H,19,20) |
InChI Key |
IMVLRNUNYNDBNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-9H-xanthene-9-carboxamide can be achieved through several methods. One common approach involves the reaction of xanthone with butylamine under specific conditions. The reaction typically requires a dehydrating agent such as acetic anhydride and a catalyst like zinc chloride or phosphoryl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-butyl-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while substitution reactions can produce various functionalized xanthene compounds .
Scientific Research Applications
N-butyl-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex xanthene derivatives.
Biology: The compound exhibits biological activities such as anti-inflammatory and anti-cancer properties.
Medicine: It has potential therapeutic applications due to its pharmacological activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial products
Mechanism of Action
The mechanism of action of N-butyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit α-glucosidase, which is involved in carbohydrate metabolism, thereby exhibiting anti-diabetic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Xanthene derivatives exhibit significant structural diversity, with modifications at the carboxamide group or the xanthene core profoundly altering their physicochemical and biological properties. Below is a comparative analysis of N-butyl-9H-xanthene-9-carboxamide with structurally analogous compounds:
Substituent-Specific Comparisons
Core-Modified Xanthene Analogues
Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid) :
Sulfonamide Derivatives (e.g., 4-methylbenzenesulfonamide-xanthene hybrids) :
Pharmacokinetic and Bioactivity Insights
- Lipophilicity : N-butyl substitution enhances membrane permeability compared to polar derivatives like hydroxyethyl or sulfonamide analogues.
- Fluorescence : Xanthene carboxamides lack the extended conjugation of stilbene-based Ca²⁺ indicators (e.g., Grynkiewicz et al.'s dyes) but may exhibit moderate fluorescence useful for imaging .
- Enzyme binding : Carboxamide groups in xanthene derivatives interact with enzyme active sites via hydrogen bonding, as seen in analogues like N-(benzodioxol-5-yl)-9H-xanthene-9-carboxamide (CAS 438456-86-1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
